Cas no 2060052-44-8 (Ethyl 3-formyl-2-methylbenzoate)

Ethyl 3-formyl-2-methylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-formyl-2-methylbenzoate
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- MDL: MFCD30487184
- インチ: 1S/C11H12O3/c1-3-14-11(13)10-6-4-5-9(7-12)8(10)2/h4-7H,3H2,1-2H3
- InChIKey: JVVFJMNAWUMKCC-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)C1=CC=CC(C=O)=C1C
Ethyl 3-formyl-2-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-331310-0.05g |
ethyl 3-formyl-2-methylbenzoate |
2060052-44-8 | 95.0% | 0.05g |
$539.0 | 2025-03-18 | |
Enamine | EN300-331310-5.0g |
ethyl 3-formyl-2-methylbenzoate |
2060052-44-8 | 95.0% | 5.0g |
$1862.0 | 2025-03-18 | |
Enamine | EN300-331310-1g |
ethyl 3-formyl-2-methylbenzoate |
2060052-44-8 | 1g |
$642.0 | 2023-09-04 | ||
Enamine | EN300-331310-5g |
ethyl 3-formyl-2-methylbenzoate |
2060052-44-8 | 5g |
$1862.0 | 2023-09-04 | ||
Enamine | EN300-331310-2.5g |
ethyl 3-formyl-2-methylbenzoate |
2060052-44-8 | 95.0% | 2.5g |
$1260.0 | 2025-03-18 | |
Enamine | EN300-331310-10.0g |
ethyl 3-formyl-2-methylbenzoate |
2060052-44-8 | 95.0% | 10.0g |
$2762.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01060784-1g |
Ethyl 3-formyl-2-methylbenzoate |
2060052-44-8 | 95% | 1g |
¥7441.0 | 2023-03-11 | |
Enamine | EN300-331310-10g |
ethyl 3-formyl-2-methylbenzoate |
2060052-44-8 | 10g |
$2762.0 | 2023-09-04 | ||
Ambeed | A1097271-1g |
Ethyl 3-formyl-2-methylbenzoate |
2060052-44-8 | 95% | 1g |
$1084.0 | 2024-04-22 | |
Enamine | EN300-331310-0.25g |
ethyl 3-formyl-2-methylbenzoate |
2060052-44-8 | 95.0% | 0.25g |
$591.0 | 2025-03-18 |
Ethyl 3-formyl-2-methylbenzoate 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Ethyl 3-formyl-2-methylbenzoateに関する追加情報
Ethyl 3-formyl-2-methylbenzoate (CAS No. 2060052-44-8): An Overview of Its Properties, Applications, and Recent Research
Ethyl 3-formyl-2-methylbenzoate (CAS No. 2060052-44-8) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its ester and aldehyde functional groups, which confer it with a range of interesting properties and reactivity profiles.
The molecular formula of Ethyl 3-formyl-2-methylbenzoate is C11H12O3, and it has a molecular weight of approximately 192.21 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its physical properties, including melting point, boiling point, and refractive index, have been well-characterized in the literature.
In terms of its chemical structure, Ethyl 3-formyl-2-methylbenzoate features a benzene ring substituted with a formyl group at the 3-position and a methyl group at the 2-position. The ester group is attached to the benzene ring at the 1-position through an ethyl chain. This arrangement of functional groups imparts the compound with high reactivity and makes it an attractive starting material for various synthetic transformations.
One of the key applications of Ethyl 3-formyl-2-methylbenzoate is in the synthesis of complex organic molecules. The formyl group can be readily converted into other functional groups through various reactions, such as reduction to an alcohol or oxidation to a carboxylic acid. These transformations are crucial in the development of new pharmaceuticals and fine chemicals. For example, recent studies have explored the use of Ethyl 3-formyl-2-methylbenzoate as an intermediate in the synthesis of anti-inflammatory drugs and antiviral agents.
In addition to its synthetic utility, Ethyl 3-formyl-2-methylbenzoate has shown promise in materials science. The compound can be used as a monomer or building block for the preparation of polymers with specific properties. Research has demonstrated that polymers derived from Ethyl 3-formyl-2-methylbenzoate exhibit excellent thermal stability and mechanical strength, making them suitable for use in advanced materials applications such as coatings and adhesives.
The biological activity of Ethyl 3-formyl-2-methylbenzoate has also been investigated in several studies. Preliminary results suggest that the compound may have potential as a lead molecule for the development of new therapeutic agents. For instance, some research groups have reported that derivatives of Ethyl 3-formyl-2-methylbenzoate exhibit potent anticancer activity against various cancer cell lines. These findings highlight the importance of further exploring the biological properties of this compound.
Safety considerations are always paramount when handling chemical compounds like Ethyl 3-formyl-2-methylbenzoate. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety in laboratory settings. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas to minimize exposure risks.
In conclusion, Ethyl 3-formyl-2-methylbenzoate (CAS No. 2060052-44-8) is a multifaceted compound with a wide range of potential applications in chemistry and related fields. Its unique chemical structure and reactivity make it an invaluable tool for researchers and chemists working on new drug development, materials science, and organic synthesis. As ongoing research continues to uncover new properties and uses for this compound, it is likely to play an increasingly important role in future scientific advancements.
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